7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20032675
InChI: InChI=1S/C24H26N4O4S/c1-15-4-3-5-19(16(15)2)26-8-10-27(11-9-26)22(29)6-7-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,33)
SMILES:
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.6 g/mol

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

CAS No.:

Cat. No.: VC20032675

Molecular Formula: C24H26N4O4S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one -

Specification

Molecular Formula C24H26N4O4S
Molecular Weight 466.6 g/mol
IUPAC Name 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C24H26N4O4S/c1-15-4-3-5-19(16(15)2)26-8-10-27(11-9-26)22(29)6-7-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,33)
Standard InChI Key BBZHVXZLLZLCIY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C

Introduction

The compound 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule characterized by its intricate arrangement of functional groups. It features a quinazoline core, a piperazine moiety, and a sulfanylidene group, which contribute to its potential pharmacological applications. This compound is notable for its diverse biological activities, attributed to its unique structural features.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. Although specific synthetic routes are not detailed in reliable sources, they often involve the formation of key intermediates followed by cyclization reactions. The chemical reactivity of this compound can be attributed to its functional groups, which may participate in various chemical reactions, such as nucleophilic substitutions and additions.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities, including potential antipsychotic and anti-inflammatory effects. The quinazoline core and piperazine moiety are known for their roles in various pharmacological applications, making this compound a subject of interest for researchers in medicinal chemistry.

Biological ActivityPotential Application
Antipsychotic EffectsTreatment of neurological disorders.
Anti-inflammatory PropertiesManagement of inflammatory conditions.

Research Findings and Future Directions

In vitro studies are crucial for understanding the pharmacodynamics of this compound. These studies can help elucidate binding affinities and mechanisms of action, providing insights into its potential therapeutic applications. Further research is needed to fully explore its biological activities and to optimize its synthesis for pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator